molecular formula C8H5F3O2 B13316409 2-(2,3-Difluorophenyl)-2-fluoroacetic acid

2-(2,3-Difluorophenyl)-2-fluoroacetic acid

Cat. No.: B13316409
M. Wt: 190.12 g/mol
InChI Key: DLXMYDTYJYYKLZ-UHFFFAOYSA-N
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Description

2-(2,3-Difluorophenyl)-2-fluoroacetic acid is an organic compound with the molecular formula C8H5F3O2 It is characterized by the presence of two fluorine atoms attached to the phenyl ring and one fluorine atom attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Difluorophenyl)-2-fluoroacetic acid typically involves the reaction of 2,3-difluorobenzene with organolithium reagents to form 2,3-difluorophenyllithium. This intermediate is then reacted with oxalic acid ester or oxalic acid ester chloride to produce 2,3-difluorophenylglyoxylic acid ester. The ester is subsequently reduced under alkaline conditions, followed by acidification and precipitation to yield this compound .

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves maintaining low temperatures during the initial reaction with organolithium reagents and ensuring efficient purification steps to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Difluorophenyl)-2-fluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(2,3-Difluorophenyl)-2-fluoroacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,3-Difluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Difluorophenyl)-2-fluoroacetic acid is unique due to the presence of three fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H5F3O2

Molecular Weight

190.12 g/mol

IUPAC Name

2-(2,3-difluorophenyl)-2-fluoroacetic acid

InChI

InChI=1S/C8H5F3O2/c9-5-3-1-2-4(6(5)10)7(11)8(12)13/h1-3,7H,(H,12,13)

InChI Key

DLXMYDTYJYYKLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(C(=O)O)F

Origin of Product

United States

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